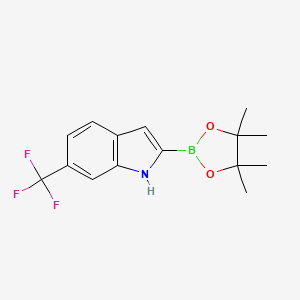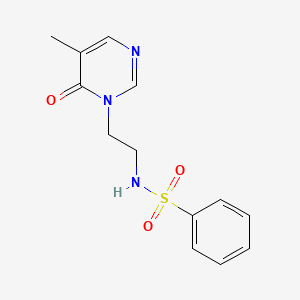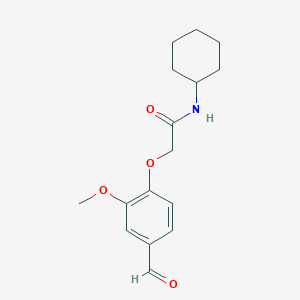
N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide” is a chemical compound . The empirical formula is C16H21NO4 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide” is based on its molecular formula, C16H21NO4. It includes a cyclohexyl group (a six-membered carbon ring), an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)), and a methoxyphenoxy group (a phenyl ring with a methoxy (OCH3) and a formyl (CHO) substituent) .Physical And Chemical Properties Analysis
“N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide” has a molecular weight of 291.34224 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Applications De Recherche Scientifique
Structural Aspects and Properties in Chemistry
N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide and its derivatives have been studied for their structural aspects and properties. Research has shown that certain derivatives of this compound form gels when treated with mineral acids, while others form crystalline solids. The crystal structures of these compounds exhibit interesting properties, such as enhanced fluorescence emission at lower wavelengths compared to the parent compound, making them potential candidates for various applications in material science and chemical sensors (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Applications
A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant activity against several strains of microbes, suggesting potential use in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Applications in Organic Synthesis
N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide derivatives have been synthesized using the Ugi reaction, a multi-component reaction that is useful in organic synthesis. These derivatives have been obtained in high yields and have potential applications in the synthesis of various organic compounds (Shaabani, Keshipour, Shaabani, & Mahyari, 2012).
Potential Pharmacological Applications
While the specific compound N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide was not directly linked to pharmacological applications in the searched papers, related compounds have been synthesized and assessed for potential pharmacological activities such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. These studies indicate a possible avenue for exploring the pharmacological potential of N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide derivatives (Rani, Pal, Hegde, & Hashim, 2016).
Role in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate for the synthesis of antimalarial drugs. Its synthesis via chemoselective acetylation demonstrates the potential role of similar compounds, including N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide, in the development and production of crucial medicinal drugs (Magadum & Yadav, 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-15-9-12(10-18)7-8-14(15)21-11-16(19)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRLLZIFKSXXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606545.png)
![7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2606550.png)
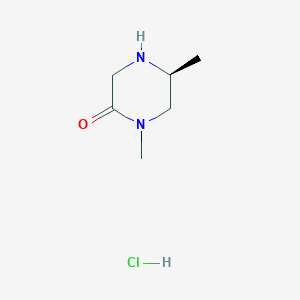
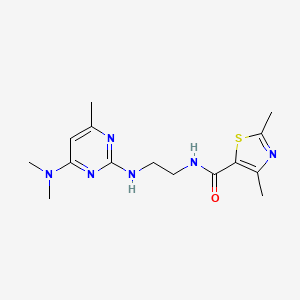
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-ynamide](/img/structure/B2606553.png)
![Benzenamine, 3-[4-[[1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl]methyl]-1-piperazinyl]-](/img/structure/B2606554.png)
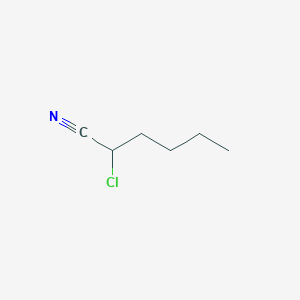
![4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2606558.png)
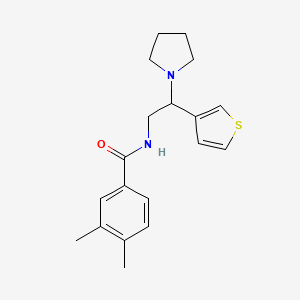
![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2606560.png)
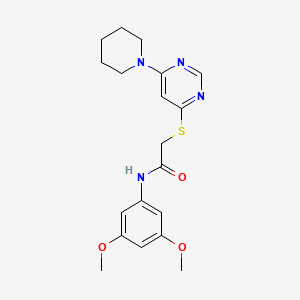
![2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606562.png)
